

# An In-depth Technical Guide to 4-Bromoanisole-<sup>13</sup>C<sub>6</sub>: Physical Characteristics and Appearance

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 4-Bromoanisole-<sup>13</sup>C<sub>6</sub>

Cat. No.: B12415599

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This technical guide provides a comprehensive overview of the physical and chemical characteristics of **4-Bromoanisole-<sup>13</sup>C<sub>6</sub>**, tailored for researchers, scientists, and professionals in drug development. This document outlines its properties, relevant experimental protocols, and its application as a stable isotope-labeled internal standard.

## Introduction

**4-Bromoanisole-<sup>13</sup>C<sub>6</sub>** is the stable isotope-labeled version of 4-bromoanisole, where the six carbon atoms of the benzene ring are replaced with Carbon-13 isotopes.[1] Structurally, it is a monomethoxybenzene with a bromine substituent at the para-position.[2][3] This labeling makes it an ideal internal standard for quantitative analysis by mass spectrometry (GC-MS or LC-MS) and NMR, as it is chemically identical to the unlabeled analyte but mass-shifted, allowing for precise quantification.[1] It serves as a valuable research chemical and a synthetic building block for various fine chemicals and pharmaceutical intermediates.[4]

## Chemical and Physical Properties

The introduction of six <sup>13</sup>C atoms significantly increases the molecular weight of **4-Bromoanisole-<sup>13</sup>C<sub>6</sub>** compared to its unlabeled counterpart. While extensive physical property data for the labeled compound is not widely published, the physical characteristics are expected to be nearly identical to those of standard 4-Bromoanisole. The data presented below is primarily for the unlabeled compound (CAS: 104-92-7) unless otherwise specified.

Property	Value	Source
IUPAC Name	1-bromo-4-methoxybenzene- <sup>13</sup> C <sub>6</sub>	
Synonyms	4-bromo-anisole <sup>13</sup> C <sub>6</sub> , p-Bromoanisole- <sup>13</sup> C <sub>6</sub>	
CAS Number	1538556-42-1	
Molecular Formula	<sup>13</sup> C <sub>6</sub> H <sub>7</sub> BrO	
Molecular Weight	192.99 g/mol	

Note: Some sources may report slightly different molecular weights for the labeled compound, such as 188.96 g/mol .

Property	Value	Source
Appearance	Clear colorless to very pale yellow liquid. May appear as crystals at lower temperatures.	
Odor	Odorless to a distinct aromatic odor.	
Physical State	Liquid at room temperature.	
Melting Point	9 - 10 °C	
Boiling Point	223 °C @ 760 mmHg	
Density	~1.490 g/mL at 25 °C	
Flash Point	94 °C	
Refractive Index	1.5625-1.5655 @ 20 °C	
Solubility	Poorly soluble in water. Soluble in nonpolar organic solvents like ethers, hexane, toluene, and chlorinated solvents.	

## Experimental Protocols

A common method for the synthesis of 4-bromoanisole involves the electrophilic bromination of anisole. While the synthesis of the  $^{13}\text{C}_6$  labeled version requires a labeled precursor, the reaction chemistry is analogous. A representative procedure is described below.

Materials:

- Anisole (or Anisole- $^{13}\text{C}_6$ )
- Sodium Bromide (NaBr)
- 30% Hydrogen Peroxide ( $\text{H}_2\text{O}_2$ )

- Water
- Diethyl ether
- n-dodecane (internal standard for GC)

Procedure:

- To a reaction vessel containing 3 mL of water, add anisole (5 mmol), sodium bromide (10 mmol), and a 30% aqueous solution of  $\text{H}_2\text{O}_2$  (10 mmol).
- Stir the resulting mixture vigorously at room temperature for approximately 3 hours.
- Upon completion, the upper organic phase is separated by decantation.
- The remaining aqueous mixture is extracted three times with 2 mL of diethyl ether.
- The organic phases are combined and can be analyzed by Gas Chromatography (GC) and Gas Chromatography-Mass Spectrometry (GC-MS) to determine conversion and selectivity. For GC analysis, n-dodecane can be used as an internal standard.
- For purification, the solvent (diethyl ether) is removed, and the residue can be purified by distillation.

NMR is a critical tool for verifying the structure and isotopic enrichment of **4-Bromoanisole- $^{13}\text{C}6$** .

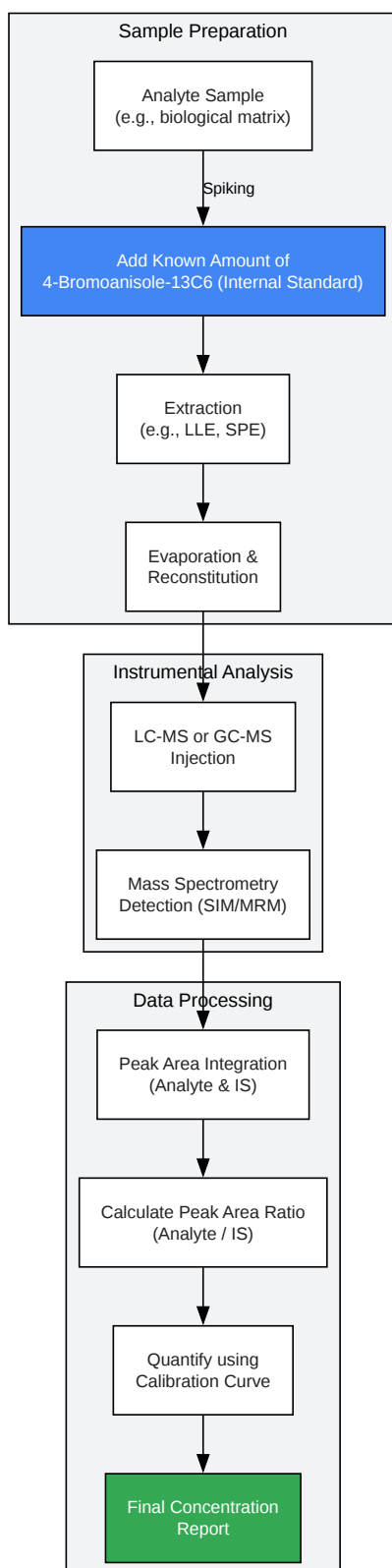
Procedure:

- Prepare a sample by dissolving a small amount of **4-Bromoanisole- $^{13}\text{C}6$**  in a deuterated solvent, such as chloroform-d ( $\text{CDCl}_3$ ).
- Acquire  $^1\text{H}$  NMR and  $^{13}\text{C}$  NMR spectra using a standard NMR spectrometer.
- In the  $^{13}\text{C}$  NMR spectrum, the signals corresponding to the benzene ring carbons will be significantly enhanced due to the  $^{13}\text{C}$  enrichment. The expected chemical shifts for unlabeled 4-bromoanisole can be used as a reference.

- The  $^1\text{H}$  NMR spectrum will show characteristic splitting patterns due to coupling between protons and the adjacent  $^{13}\text{C}$  atoms.

## Visualization of Experimental Workflow

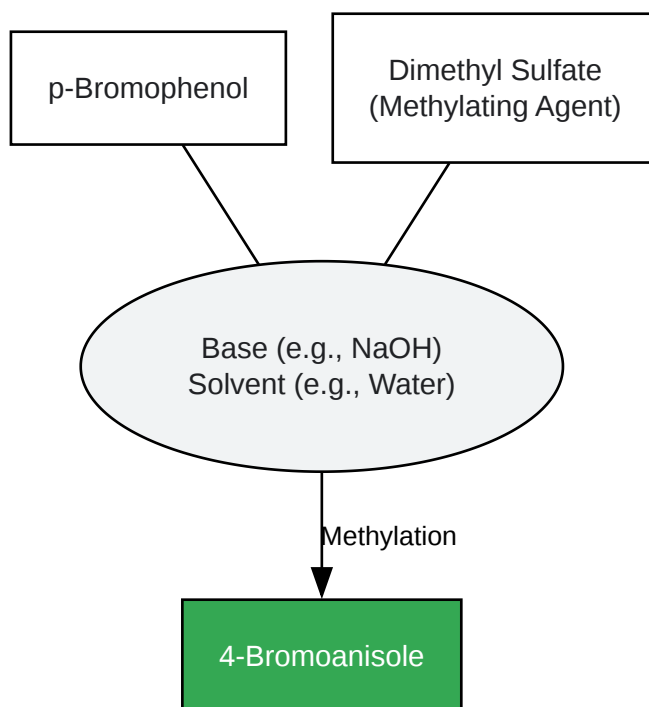
**4-Bromoanisole- $^{13}\text{C}_6$**  is primarily used as an internal standard in quantitative mass spectrometry. The workflow ensures that variations in sample preparation and instrument response are accounted for, leading to highly accurate measurements.



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Caption: Workflow for quantitative analysis using **4-Bromoanisole-13C6**.

The synthesis of 4-Bromoanisole from a suitable precursor like p-bromophenol is a straightforward methylation reaction.



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Caption: Synthesis of 4-Bromoanisole via methylation of p-bromophenol.

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